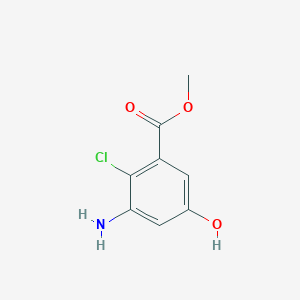

Methyl 3-amino-2-chloro-5-hydroxybenzoate

Description

Contextual Significance within Substituted Benzoate (B1203000) Ester Chemistry and Advanced Organic Synthesis

Methyl 3-amino-2-chloro-5-hydroxybenzoate belongs to the family of substituted benzoate esters. These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid ester group, with various other functional groups substituted at different positions on the ring. The specific arrangement of an amino group, a chloro group, and a hydroxyl group on the benzene ring of this particular molecule makes it a highly functionalized and versatile intermediate in organic synthesis.

The presence of multiple, distinct functional groups allows for selective chemical transformations, a cornerstone of modern synthetic strategy. For instance, the amino group can undergo diazotization, acylation, or alkylation, while the hydroxyl group can be etherified or esterified. The chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This multi-functionality makes compounds like this compound valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

In the broader context of advanced organic synthesis, the strategic placement of substituents on the aromatic ring is crucial for controlling the electronic and steric properties of the molecule, thereby influencing its reactivity and the stereochemistry of subsequent reactions. The ortho-chloro substitution, in particular, can exert significant electronic and steric effects, influencing the reactivity of the adjacent amino and ester groups.

Historical Perspective on Research into Halogenated and Aminated Hydroxybenzoate Structures

The study of hydroxybenzoic acid and its derivatives has a long history, with early research focusing on their natural occurrence and medicinal properties. The introduction of halogen and amino groups onto this basic scaffold represented a significant step forward in synthetic chemistry, allowing for the creation of a vast library of compounds with diverse properties.

Historically, the synthesis of chlorinated analogues of amino-hydroxybenzoic acids has been of interest for their potential biological activities. For example, research into the biosynthesis of certain classes of antibiotics has driven the synthesis of various chlorinated derivatives of 3-amino-5-hydroxybenzoic acid. researchgate.net A key development in this area was the use of reagents like N-chlorosuccinimide (NCS) for the selective chlorination of activated aromatic rings. Studies have shown that the chlorination of methyl 3-amino-5-hydroxybenzoate with NCS can lead to monochlorination at the activated 2- and 6-positions. researchgate.net This work laid the foundation for accessing specific isomers, including the 2-chloro derivative.

The development of synthetic methodologies for introducing substituents at specific positions on the benzene ring has been a central theme in organic chemistry. Early methods often relied on harsh conditions and produced mixtures of isomers. Over time, more sophisticated and selective methods have been developed, enabling chemists to synthesize complex substituted aromatic compounds with high precision.

Current Research Landscape and Objectives for this compound Studies

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research objectives for this compound can be inferred from the broader context of medicinal chemistry and materials science.

Current research in this area is likely focused on the following objectives:

Development of Novel Synthetic Methodologies: The efficient and selective synthesis of polysubstituted aromatic compounds remains a significant challenge. Research may be directed towards developing new catalytic systems or reaction conditions to synthesize this compound and related structures with high yield and purity.

Exploration as a Synthetic Intermediate: The primary value of this compound lies in its potential as a building block. Current studies would likely involve using it as a starting material for the synthesis of more complex molecules with potential biological activity, such as novel antibiotics or enzyme inhibitors. The specific arrangement of functional groups could be exploited to create unique molecular scaffolds.

Investigation of Structure-Activity Relationships: By systematically modifying the structure of this compound and synthesizing related analogues, researchers can investigate how changes in the substitution pattern affect the biological or material properties of the resulting compounds. This is a fundamental aspect of drug discovery and materials design.

A pivotal study in this area demonstrated the selective chlorination of a related precursor, methyl 3-amino-5-hydroxybenzoate. researchgate.net Treatment of this compound with N-chlorosuccinimide resulted in the formation of a mixture of the 2-chloro and 6-chloro isomers, which could be separated. This provides a direct synthetic pathway to access the target compound for further investigation.

Detailed Research Findings

The synthesis of chlorinated derivatives of 3-amino-5-hydroxybenzoic acid has been explored in the context of antibiotic biosynthesis research. researchgate.net One of the key findings is the regioselective chlorination of methyl 3-amino-5-hydroxybenzoate.

Synthesis of Chlorinated Derivatives:

When methyl 3-amino-5-hydroxybenzoate is treated with one equivalent of N-chlorosuccinimide (NCS) in a solvent like acetonitrile (B52724), a mixture of the monochlorinated products is obtained. The primary products are this compound and Methyl 3-amino-6-chloro-5-hydroxybenzoate. researchgate.net

The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom from NCS acts as the electrophile. The amino and hydroxyl groups are strong activating groups, directing the incoming electrophile to the ortho and para positions. In this case, the 2, 4, and 6 positions are activated. The 2- and 6-positions are sterically more accessible than the 4-position, leading to the formation of the 2-chloro and 6-chloro isomers as the major products.

Further chlorination with an excess of NCS can lead to the formation of di- and tri-chlorinated products. publish.csiro.au

Data on Related Compounds

To provide a comparative context, the properties of the parent compound and a related isomer are presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Methyl 3-amino-5-hydroxybenzoate | C₈H₉NO₃ | 167.16 | The precursor for the synthesis of the chlorinated analogues. |

| Methyl 3-amino-5-chloro-2-hydroxybenzoate | C₈H₈ClNO₃ | 201.61 | An isomer of the target compound, with the chloro and hydroxyl groups swapped. chemicalbook.comcymitquimica.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

methyl 3-amino-2-chloro-5-hydroxybenzoate |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3,11H,10H2,1H3 |

InChI Key |

IWWVWJLNODYQAP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Novel Reaction Pathways for Methyl 3 Amino 2 Chloro 5 Hydroxybenzoate

De Novo Synthesis Strategies for Methyl 3-amino-2-chloro-5-hydroxybenzoate

The de novo synthesis of this compound involves constructing the molecule from simpler, readily available precursors. The key challenge lies in achieving the desired substitution pattern on the benzene (B151609) ring with high regioselectivity and yield.

The primary synthetic route to this compound relies on the selective chlorination of a suitable precursor. A logical and documented precursor for this synthesis is Methyl 3-amino-5-hydroxybenzoate. publish.csiro.auresearchgate.net This precursor already contains the core structure of the target molecule, including the amino, hydroxy, and methyl ester groups at the required meta-positions.

The synthesis sequence is as follows:

Starting Material: The synthesis begins with Methyl 3-amino-5-hydroxybenzoate.

Electrophilic Aromatic Substitution (Chlorination): The precursor is subjected to an electrophilic chlorination reaction. The directing effects of the existing substituents (-NH2, -OH, and -COOCH3) are crucial for determining the position of the incoming chloro group. Both the amino (-NH2) and hydroxy (-OH) groups are strong activating, ortho-, para-directing groups. The methyl ester (-COOCH3) is a deactivating, meta-directing group. The combined effect of the -NH2 and -OH groups strongly directs electrophiles to the ortho and para positions relative to them (positions 2, 4, and 6).

Formation of the Product: The reaction with a suitable chlorinating agent introduces a chlorine atom selectively at the 2-position, yielding this compound.

Optimizing reaction conditions is critical to maximize the yield of the desired 2-chloro isomer and minimize the formation of other isomers (e.g., the 6-chloro isomer) or polychlorinated byproducts. Key parameters that are typically optimized include the choice of chlorinating agent, solvent, reaction temperature, and reaction time. semanticscholar.orgresearchgate.net

For the chlorination of Methyl 3-amino-5-hydroxybenzoate, N-chlorosuccinimide (NCS) has been shown to be an effective reagent. publish.csiro.auresearchgate.net The reaction conditions reported for the selective monochlorination at the 2- and 6-positions involve dissolving Methyl 3-amino-5-hydroxybenzoate in acetonitrile (B52724) and adding NCS. publish.csiro.au Further control can be exerted by adjusting the stoichiometry of NCS and the reaction temperature. For instance, a specific procedure involves adding NCS at a controlled temperature of 15-20°C and continuing the reaction for several hours to ensure completion. publish.csiro.au

Table 1: Optimized Reaction Conditions for Synthesis

| Parameter | Condition | Purpose | Reference |

| Precursor | Methyl 3-amino-5-hydroxybenzoate | Provides the core aromatic structure with required functional groups. | publish.csiro.au, researchgate.net |

| Chlorinating Agent | N-chlorosuccinimide (NCS) | Provides an electrophilic chlorine source for the substitution reaction. | publish.csiro.au, researchgate.net |

| Solvent | Acetonitrile | Dissolves the reactants to facilitate the reaction. | publish.csiro.au |

| Temperature | 15-20°C | Controls the reaction rate and selectivity, minimizing side reactions. | publish.csiro.au |

| Reaction Time | ~4 hours | Allows the reaction to proceed to completion for a higher yield. | publish.csiro.au |

Regioselective and Chemoselective Synthetic Approaches

Regioselectivity is a cornerstone of this synthesis. The directing effects of the amino and hydroxy groups on the Methyl 3-amino-5-hydroxybenzoate precursor are paramount. Both are strong ortho-, para-directors, activating positions 2, 4, and 6 for electrophilic attack. The use of N-chlorosuccinimide (NCS) as the chlorinating agent has been demonstrated to selectively monochlorinate the 2- and 6-positions of this substrate. publish.csiro.auresearchgate.net This high degree of regioselectivity simplifies the purification process, as the formation of the 4-chloro isomer is disfavored. The ability to direct the chlorination to the 2-position specifically is a key aspect of this synthetic approach.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this synthesis, the primary concern is the reaction at the aromatic ring (chlorination) without affecting the amino, hydroxy, or ester groups. NCS is a suitable reagent as it primarily acts as an electrophilic chlorinating agent for activated aromatic rings under the specified conditions, leaving the other functional groups intact.

Derivatization and Functionalization Reactions of this compound

The presence of three distinct functional groups—amino, hydroxy, and methyl ester—on the this compound scaffold allows for a wide range of derivatization reactions. These reactions can be directed to selectively modify one functional group while preserving the others.

The primary amino group (-NH2) is a versatile nucleophilic center that can undergo various transformations.

Acylation: The amino group can be readily acylated by reacting it with acid chlorides or anhydrides in the presence of a base. niscpr.res.in This reaction forms an amide linkage. For example, reaction with acetyl chloride would yield Methyl 3-(acetylamino)-2-chloro-5-hydroxybenzoate. This transformation is useful for protecting the amino group or for introducing new structural motifs.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. monash.edu This reaction can introduce one or two alkyl substituents onto the nitrogen atom. For instance, reaction with methyl iodide could lead to the formation of the corresponding N-methyl or N,N-dimethyl derivatives. Such modifications can significantly alter the electronic and steric properties of the molecule.

Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines (Schiff bases). mdpi.comnih.gov These reactions are typically carried out under conditions that facilitate the removal of water. The resulting imine can serve as an intermediate for further synthetic transformations.

The phenolic hydroxy group (-OH) is another key site for functionalization. It can act as a nucleophile or its acidity can be exploited in various reactions.

Etherification: The hydroxy group can be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reacting the compound with methyl iodide in the presence of a suitable base would yield Methyl 3-amino-2-chloro-5-methoxybenzoate.

Esterification: The phenolic hydroxy group can be esterified by reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine. nih.gov This is analogous to the acylation of the amino group but occurs at the oxygen atom. For example, reaction with benzoyl chloride would produce Methyl 3-amino-2-chloro-5-(benzoyloxy)benzoate. This allows for the introduction of various ester functionalities.

Modifications of the Chloro Substituent (e.g., cross-coupling reactions, nucleophilic aromatic substitution)

The chloro substituent on the aromatic ring of this compound serves as a versatile functional group for further molecular elaboration. Its modification can be achieved primarily through two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These transformations are pivotal for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the chloro-substituted position. The reactivity in these reactions depends on the specific catalytic system and reaction conditions. Common examples applicable to aryl chlorides include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer a pathway to introduce alkyl, aryl, vinyl, alkynyl, and amino moieties, significantly expanding the chemical space accessible from this intermediate.

For instance, in a Suzuki coupling, the chloro group could be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, the Buchwald-Hartwig amination would allow for the introduction of a variety of amine groups by coupling the aryl chloride with a primary or secondary amine.

Below is a table summarizing potential cross-coupling reactions for the modification of the chloro substituent.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Potential Product Moiety |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, SPhos, K₃PO₄ | C-C | Biaryl or Styrenyl group |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N | Substituted aniline (B41778) derivative |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) is another key strategy for replacing the chloro group. libretexts.org This reaction is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro atom). libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgnih.gov First, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized carbanion intermediate. libretexts.orglibretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

For this compound, the activating effect of the ester group and the influence of the amino and hydroxyl groups are critical. The reaction is favored by strong nucleophiles and can be used to introduce functionalities like alkoxy, amino, or thiol groups. The reactivity trend for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is opposite to that in SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-X bond. youtube.comyoutube.com

Ester Hydrolysis and Transesterification Reactions

The methyl ester group in this compound provides a handle for further synthetic transformations, primarily through hydrolysis to the corresponding carboxylic acid or transesterification to other esters.

Ester Hydrolysis:

Hydrolysis of the methyl ester to the parent carboxylic acid, 3-amino-2-chloro-5-hydroxybenzoic acid, can be readily achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Transesterification Reactions:

Transesterification is a process that converts one ester into another by reacting it with an alcohol. ucla.edu This reaction can be catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium alkoxide). ucla.edu The process is typically an equilibrium reaction, and strategies such as using a large excess of the reactant alcohol are often employed to drive the reaction to completion. ucla.edu

Biocatalytic methods using enzymes, particularly lipases, have emerged as a green alternative for transesterification. nih.gov Lipase-catalyzed transesterification can be performed under mild, solvent-free conditions and often demonstrates high selectivity. nih.gov For example, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown high activity for the transesterification of various methyl hydroxybenzoates with long-chain alcohols. nih.gov This enzymatic approach avoids the harsh conditions of acid or base catalysis and can provide access to a variety of ester derivatives.

| Reaction Type | Reagents/Catalyst | Product | Key Features |

| Base-Catalyzed Hydrolysis | NaOH (aq), Heat; then HCl (aq) | 3-amino-2-chloro-5-hydroxybenzoic acid | Irreversible (saponification), high yield |

| Acid-Catalyzed Transesterification | R-OH, H₂SO₄ (cat.), Heat | Alkyl 3-amino-2-chloro-5-hydroxybenzoate | Reversible equilibrium, requires excess alcohol |

| Lipase-Catalyzed Transesterification | R-OH, Immobilized Lipase (e.g., Novozym 435) | Alkyl 3-amino-2-chloro-5-hydroxybenzoate | Mild conditions, high selectivity, solvent-free potential nih.gov |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com Applying these principles to the synthesis of this compound involves developing more sustainable and environmentally benign methodologies. Key areas of focus include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of synthetic routes with high atom economy to minimize waste. researchgate.net

Development of Sustainable Reaction Solvents and Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental impact. bohrium.com The search for environmentally benign substitutes for volatile organic compounds (VOCs) has led to the exploration of several alternative media. bohrium.comresearchgate.net

Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly attractive medium for organic synthesis. bohrium.com Performing reactions in aqueous systems can simplify workup procedures and, in some cases, enhance reactivity and selectivity. semanticscholar.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another promising green solvent. rsc.org It is non-toxic, inexpensive, and its solvent properties can be tuned by changing pressure and temperature. Furthermore, separation of the product from the solvent is straightforward, as releasing the pressure causes the CO₂ to return to its gaseous state.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. nih.gov Their negligible vapor pressure makes them non-volatile, reducing air pollution. nih.gov They can also be designed to be recyclable, facilitating catalyst and product separation. rsc.org

Deep Eutectic Solvents (DESs): Considered alternatives to ionic liquids, DESs offer significant environmental benefits. rsc.org They are formed by mixing Lewis or Brønsted acids and bases, are often biodegradable, and can be used as efficient catalysts and solvents in organic synthesis. rsc.org

Exploration of Catalytic Methodologies for Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry. Catalytic reactions are inherently superior to stoichiometric processes as they reduce the amount of waste generated by using small, sub-stoichiometric amounts of a catalyst that can be recycled and reused. rsc.orgnumberanalytics.com

For the synthesis of a substituted benzoate (B1203000) like this compound, catalytic methods can be applied at various stages. For example, catalytic hydrogenation is a common method for reducing a nitro group to an amino group, using catalysts like palladium on carbon with hydrogen gas. This is a much cleaner process than using stoichiometric reducing agents like stannous chloride, which generate significant metal waste. chemicalbook.com

Furthermore, the development of heterogeneous catalysts is particularly beneficial. mdpi.com These solid-phase catalysts can be easily separated from the reaction mixture by simple filtration, simplifying purification processes and enabling efficient catalyst recycling. Biocatalysis, using isolated enzymes or whole-cell systems, offers another avenue for green synthesis, providing high selectivity under mild, aqueous conditions. rsc.org

Atom Economy and Waste Minimization Strategies

Introduced by Barry Trost, the concept of atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste byproducts. nih.gov Addition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom-economical reactions. nih.gov In contrast, substitution and elimination reactions inherently have lower atom economies because they produce stoichiometric byproducts.

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 3 Amino 2 Chloro 5 Hydroxybenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure of Methyl 3-amino-2-chloro-5-hydroxybenzoate by revealing correlations between different nuclei. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, confirming their adjacent positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). This is essential for assigning the carbon signals corresponding to the two aromatic C-H groups and the methyl ester group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically two to three bonds) between protons and carbons. This technique is vital for piecing together the entire carbon skeleton. For instance, the protons of the methyl group (-OCH₃) would show a correlation to the ester carbonyl carbon (C=O), and the aromatic protons would show correlations to neighboring quaternary (non-protonated) carbons, confirming the substitution pattern on the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. NOESY can help determine the preferred conformation of the molecule, for example, by showing spatial proximity between the amino group protons and an adjacent aromatic proton.

The combined interpretation of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆). Note: These are estimated values for illustrative purposes.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1-COOH | - | ~166.0 | H-4, H-6, -OCH₃ |

| C2-Cl | - | ~118.0 | H-4 |

| C3-NH₂ | - | ~145.0 | H-4 |

| C4-H | ~6.80 | ~110.0 | C2, C6, C=O |

| C5-OH | - | ~155.0 | H-4, H-6 |

| C6-H | ~7.10 | ~115.0 | C2, C4, C5 |

| -OCH₃ | ~3.85 | ~52.5 | C=O |

| -NH₂ | ~5.50 | - | C3, C4 |

| -OH | ~9.80 | - | C4, C5, C6 |

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights where solution-state NMR cannot. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

By analyzing the ¹³C chemical shifts in a cross-polarization magic-angle spinning (CP-MAS) spectrum, ssNMR can distinguish between different polymorphs of this compound. Subtle differences in the molecular packing and intermolecular interactions (like hydrogen bonding) within different crystal lattices lead to measurable variations in the NMR signals. Furthermore, ssNMR can be used to characterize amorphous solid dispersions by assessing the mobility of the compound and its interaction with carrier polymers.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₈H₈ClNO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

Table 2: Expected HRMS Data for this compound.

| Ion Formula | Isotope | Calculated Exact Mass | Expected Abundance |

| [C₈H₈³⁵ClNO₃]⁺ | M+ | 201.0193 | 100% |

| [C₈H₈³⁷ClNO₃]⁺ | M+2 | 203.0163 | ~32% |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion) which is then fragmented by collision-induced dissociation. The resulting fragment ions (product ions) are then analyzed. This process provides valuable information about the molecule's structure by revealing its weakest bonds and stable substructures.

For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules from the molecular ion.

Plausible Fragmentation Pathways:

Loss of a methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion.

Loss of methanol (B129727) (CH₃OH): Fragmentation involving the ester and a nearby proton source.

Loss of carbon monoxide (CO): Following the loss of the methoxy group.

Loss of chlorine radical (•Cl): Cleavage of the carbon-chlorine bond.

Analyzing these fragmentation patterns helps to confirm the connectivity of the functional groups.

Interactive Table 3: Hypothetical Key Fragment Ions in the MS/MS Spectrum of this compound. Note: These are plausible fragments for illustrative purposes.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 201 | 170 | 31 (•OCH₃) | [HO(NH₂)ClC₆H₂CO]⁺ |

| 201 | 166 | 35 (•Cl) | [HO(NH₂)C₆H₃COOCH₃]⁺ |

| 170 | 142 | 28 (CO) | [HO(NH₂)ClC₆H₂]⁺ |

| 201 | 142 | 59 (•COOCH₃) | [HO(NH₂)ClC₆H₂]⁺ |

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the crystal lattice, as well as bond lengths, bond angles, and details of intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure. Key findings would include:

Confirmation of the substitution pattern on the aromatic ring.

Precise measurements of all bond lengths and angles.

Information on the planarity of the benzene ring and the conformation of the ester group.

A detailed map of intermolecular interactions, such as hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups, which dictate how the molecules pack in the solid state.

This information is crucial for understanding the physical properties of the solid material and for rationalizing the data obtained from other techniques like ssNMR.

Table 4: Illustrative Crystallographic Data Table for this compound. Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment and is for illustrative purposes only.

| Parameter | Example Value |

| Chemical Formula | C₈H₈ClNO₃ |

| Formula Weight | 201.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 98.5 |

| Volume (ų) | 935 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.43 |

Determination of Three-Dimensional Molecular Structure and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

Key structural parameters that would be determined from an X-ray analysis include:

Bond Lengths: The distances between adjacent atoms (e.g., C-C, C-N, C-O, C-Cl).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, O-C=O).

Torsional Angles: The dihedral angles that describe the rotation around a single bond, which dictates the conformation of flexible parts of the molecule, such as the methyl ester group.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the crystal's stability, density, and other macroscopic properties. The study of these interactions reveals how molecules recognize and assemble with one another in the solid state. nih.govresearchgate.net

In the context of this compound, the primary intermolecular interactions expected are:

Hydrogen Bonds: The amino (-NH₂) and hydroxyl (-OH) groups are strong hydrogen bond donors, while the carbonyl oxygen of the ester group (C=O) and the hydroxyl oxygen are strong acceptors. These interactions are expected to play a dominant role in the crystal packing, often forming extensive networks that link molecules together. For example, in related aminobenzoate salts, N—H⋯O hydrogen bonds are crucial in forming ring motifs and connecting molecules into two-dimensional networks. researchgate.net

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases like the oxygen or nitrogen atoms of neighboring molecules.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions contribute significantly to the stability of the crystal structure, as seen in compounds like 2-amino-5-methylpyridinium 3-aminobenzoate, where the centroid–centroid distance between rings is 3.7594 (8) Å. researchgate.net

The analysis of these interactions helps in understanding the formation of supramolecular assemblies, such as dimers, chains, or sheets, which constitute the final three-dimensional crystal lattice. nih.gov

Polymorphism and Co-crystallization Research Methodologies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism is crucial, particularly in the pharmaceutical industry.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a suitable co-former in a specific stoichiometric ratio. nih.gov This can be used to modify the physicochemical properties of a solid without altering its chemical structure.

Research into polymorphism and co-crystallization involves several key methodologies:

Crystal Growth: Polymorphs and co-crystals are typically obtained by crystallization from different solvents, under varying conditions of temperature, pressure, and evaporation rate. Techniques like slow evaporation, cooling crystallization, and vapor diffusion are commonly employed.

Solid-State Characterization: Once crystals are obtained, they are characterized using a suite of analytical techniques. Single-crystal and powder X-ray diffraction (PXRD) are the primary methods to identify the crystal structure and distinguish between different polymorphs or confirm the formation of a co-crystal. nih.gov

Spectroscopic Analysis: Techniques like Infrared (IR) and Raman spectroscopy, as well as solid-state NMR, are sensitive to the local environment of the molecules and can be used to differentiate between crystalline forms.

Thermal Analysis: Methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the different forms, including their melting points and thermal stability.

For example, a study on pyrazinamide (B1679903) and p-aminobenzoic acid demonstrated the synthesis of a 1:1 co-crystal, which was characterized by various solid-state methods to understand its hydrogen bonding and packing. nih.gov Such methodologies would be directly applicable to exploring the potential polymorphs or co-crystals of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. nih.gov Each functional group has characteristic vibrational modes (stretching, bending, wagging, etc.) that correspond to specific energy levels. When the molecule is irradiated with infrared light, it absorbs energy at frequencies that match these vibrational modes, resulting in an IR spectrum. Raman spectroscopy provides complementary information based on the scattering of light.

For this compound, the vibrational spectrum would exhibit characteristic peaks corresponding to its various functional groups. The expected vibrational frequencies, based on data from similar substituted benzoic acids, are summarized below. scirp.orgmdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Hydroxyl (-OH) | O-H stretching | 3600 - 3200 | Broad band, position is sensitive to hydrogen bonding. mdpi.com |

| O-H in-plane bending | 1440 - 1395 | --- | |

| Amino (-NH₂) | N-H asymmetric stretching | ~3400 | --- |

| N-H symmetric stretching | ~3300 | --- | |

| N-H scissoring (bending) | 1650 - 1580 | Often overlaps with C=C ring stretching. | |

| Ester (-COOCH₃) | C=O stretching | 1730 - 1700 | Strong, sharp peak. Position can be affected by conjugation and hydrogen bonding. |

| C-O stretching | 1300 - 1100 | Two bands are expected: one for C(=O)-O and one for O-CH₃. | |

| C-H stretching (methyl) | 2990 - 2850 | Asymmetric and symmetric stretches. nih.gov | |

| Aromatic Ring | Aromatic C-H stretching | 3100 - 3000 | Typically weak to medium intensity. mdpi.com |

| C=C stretching | 1625 - 1450 | Multiple bands are characteristic of the aromatic ring. | |

| C-H out-of-plane bending | 900 - 675 | The pattern of these bands is indicative of the substitution pattern on the ring. | |

| Carbon-Halogen | C-Cl stretching | 850 - 550 | Can be weak in IR but stronger in Raman spectra. |

The precise positions and intensities of these bands can be influenced by the electronic effects of the various substituents on the benzene ring and by the intermolecular interactions present in the solid state. nih.gov A detailed analysis of the IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the observed vibrational modes. scirp.orgmdpi.com

Computational and Theoretical Chemistry Investigations of Methyl 3 Amino 2 Chloro 5 Hydroxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful theoretical tools used to predict the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations solve approximations of the Schrödinger equation to determine a molecule's energy, electron distribution, and other properties. mdpi.com For a molecule like Methyl 3-amino-2-chloro-5-hydroxybenzoate, DFT, particularly with a functional like B3LYP and a basis set such as 6-311++G**, would provide a robust balance of computational cost and accuracy for predicting its geometry and spectroscopic properties. nih.gov

The first step in a computational study is geometry optimization, a process that finds the most stable three-dimensional arrangement of the atoms—the structure with the minimum potential energy. mdpi.comnih.gov For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.

The benzene (B151609) ring is expected to be nearly planar, but the substituents (amino, chloro, hydroxyl, and methyl ester groups) will cause minor distortions. The optimization process would also reveal the preferred orientation of the substituent groups relative to the ring. For instance, the orientation of the methyl ester and hydroxyl groups can influence intramolecular hydrogen bonding possibilities. The electronic structure analysis provides information on how electrons are distributed throughout the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents the type of data obtained from a DFT geometry optimization. Actual values would require a specific calculation.

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-Cl | Bond length of Carbon-Chlorine | 1.74 Å |

| C-O (hydroxyl) | Bond length of Carbon-Oxygen in the hydroxyl group | 1.36 Å |

| C-N | Bond length of Carbon-Nitrogen in the amino group | 1.40 Å |

| C=O (ester) | Bond length of Carbonyl Carbon-Oxygen in the ester | 1.21 Å |

| C-O-C (ester) | Bond angle of the ester linkage | 115° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. taylorandfrancis.com The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. taylorandfrancis.com

Table 2: Representative Frontier Molecular Orbital Energies This table illustrates the kind of data generated from an FMO analysis. Actual values are calculation-dependent.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, visualizes the charge distribution across a molecule. libretexts.orgucla.edu It is invaluable for identifying regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

On an ESP map, regions of negative potential are typically colored red, indicating an excess of electrons. These are sites prone to attack by electrophiles. Regions of positive potential are colored blue, indicating a relative deficiency of electrons, which are susceptible to attack by nucleophiles. researchgate.net For this compound, the oxygen atoms of the carbonyl and hydroxyl groups, and the nitrogen of the amino group, would be expected to be regions of high electron density (red). In contrast, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potential (blue).

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is crucial for structural elucidation and confirmation.

NMR Chemical Shifts : DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO), can predict the 1H and 13C NMR chemical shifts. acs.orgresearchgate.netnih.gov These predicted values, when scaled and compared with experimental spectra, help in the unambiguous assignment of signals to specific atoms in the molecule. nih.gov

IR Frequencies : Theoretical calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands in an Infrared (IR) spectrum. This allows for the assignment of specific peaks to the stretching and bending vibrations of functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, and the strong C=O stretch of the ester group. imperial.eduresearchgate.netdocbrown.info The calculated IR spectrum for an aromatic ester would show a characteristic C=O stretch around 1715-1730 cm-1. orgchemboulder.com

UV-Vis Absorption : Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. researchgate.netmdpi.com These calculations predict the maximum absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the electronic structure and the nature of the chromophores within the molecule. soton.ac.ukspectroscopyonline.com The π-system of the substituted benzene ring in this compound is expected to give rise to distinct absorptions in the UV region.

Table 3: Illustrative Predicted Spectroscopic Data This table shows representative data that would be obtained from spectroscopic calculations.

| Spectroscopy | Parameter | Functional Group / Atom | Predicted Value |

|---|---|---|---|

| 13C NMR | Chemical Shift (δ) | Carbonyl (C=O) | ~168 ppm |

| 1H NMR | Chemical Shift (δ) | Hydroxyl (-OH) | 5.0 - 6.0 ppm |

| IR | Vibrational Frequency (ν) | Carbonyl Stretch (C=O) | ~1720 cm-1 |

| IR | Vibrational Frequency (ν) | Hydroxyl Stretch (O-H) | ~3400 cm-1 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. libretexts.org For this compound, key rotations would be around the bonds connecting the ester, hydroxyl, and amino groups to the aromatic ring.

By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated at incremental rotations around a specific dihedral angle, one can identify the energy minima (stable conformers) and the energy maxima (transition states between conformers). This analysis helps determine the most stable, lowest-energy conformation of the molecule and the flexibility of its substituent groups. acs.org Molecular dynamics simulations could further explore the molecule's behavior over time at a given temperature, providing a more dynamic picture of its conformational preferences. nih.govresearchgate.net

Simulation of Solvent Effects on Molecular Conformation and Stability

The conformation and stability of this compound are intrinsically linked to its environment, particularly the solvent. Solvent effects can be simulated using various computational models, which are broadly categorized as explicit or implicit solvent models.

Explicit solvent models would involve simulating the compound with a discrete number of solvent molecules (e.g., water, methanol). This approach allows for the detailed study of specific hydrogen bond interactions between the amino, hydroxyl, and ester groups of the compound and the surrounding solvent molecules.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is effective in capturing the bulk electrostatic effects of the solvent on the solute's conformational preferences and stability.

For this compound, the polarity of the solvent is expected to significantly influence the orientation of the substituent groups. In polar solvents, conformations that maximize the exposure of the polar amino and hydroxyl groups to the solvent would be favored. Conversely, in nonpolar solvents, intramolecular hydrogen bonding between the substituent groups might be more prevalent. The stability of different conformers can be quantified by calculating their relative Gibbs free energies in different solvent environments.

Reaction Mechanism Elucidation through Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which then proceeds to form the products. wikipedia.org Computational methods can be employed to locate the geometry of the transition state on the potential energy surface and calculate its energy.

For a compound like this compound, TST could be used to study various reactions, such as its synthesis or degradation pathways. For instance, in its synthesis from a nitro-substituted precursor, the reduction of the nitro group to an amino group involves a complex reaction coordinate that can be mapped out using computational methods.

Intrinsic Reaction Coordinate (IRC) calculations are performed after a transition state has been located. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the reactants on one side and the products on the other. This confirms that the located transition state is indeed the correct one for the reaction of interest and provides a detailed picture of the geometric changes that occur throughout the reaction.

Theoretical Basis for Intermolecular Interactions and Potential Ligand Binding Studies

The substituted benzene ring of this compound, with its electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, methyl ester) groups, creates a distinct electrostatic potential surface that governs its intermolecular interactions. These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, are crucial for its physical properties and its potential to act as a ligand for biological macromolecules.

Computational methods like Density Functional Theory (DFT) can be used to analyze the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. nih.gov For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amino and hydroxyl groups will be regions of positive potential (electrophilic).

Molecular Docking Methodologies for Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a protein.

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (this compound) is generated and its energy is minimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

For example, in a hypothetical docking study, the amino and hydroxyl groups of this compound could act as hydrogen bond donors and acceptors, while the benzene ring could engage in pi-stacking interactions with aromatic residues in the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Structure-Property Correlation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. chalcogen.ro The development of a QSAR model typically involves the following steps:

Data Set Collection: A set of compounds with known activities (e.g., enzyme inhibition) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of compounds related to this compound, a QSAR model could be developed to predict a specific biological activity. For instance, descriptors such as the octanol-water partition coefficient (logP), molar refractivity, and electronic parameters could be correlated with the observed activity. Such a model would be valuable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.

Below is a hypothetical data table illustrating the types of descriptors that could be used in a QSAR study for a series of benzoate (B1203000) derivatives.

| Compound | logP | Molar Refractivity | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

| Derivative 1 | 2.1 | 45.3 | 2.5 | 10.2 |

| Derivative 2 | 2.5 | 48.1 | 2.8 | 8.5 |

| Derivative 3 | 1.8 | 42.7 | 2.2 | 15.1 |

| Derivative 4 | 2.9 | 51.2 | 3.1 | 5.7 |

Reactivity and Mechanistic Studies of Methyl 3 Amino 2 Chloro 5 Hydroxybenzoate

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene (B151609) ring of Methyl 3-amino-2-chloro-5-hydroxybenzoate is adorned with four substituents: an amino group (-NH₂), a chloro group (-Cl), a hydroxyl group (-OH), and a methyl carboxylate group (-COOCH₃). Each of these groups exerts an electronic influence that directs the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions.

The directing effects of these substituents are as follows:

Amino (-NH₂) and Hydroxyl (-OH) groups: These are potent activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance.

Chloro (-Cl) group: Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

Methyl carboxylate (-COOCH₃) group: This is a deactivating group and a meta-director, as it withdraws electron density from the ring through both induction and resonance.

The positions on the aromatic ring relative to the existing substituents are numbered as follows for clarity:

In analyzing the potential sites for electrophilic attack (C4 and C6, as C2, C3, and C5 are already substituted), a qualitative assessment of the combined directing effects is necessary.

Analysis of Potential Substitution Sites:

Position C4:

ortho to the -NH₂ group (favorable).

para to the -Cl group (favorable).

meta to the -OH group (less favorable than ortho/para).

meta to the -COOCH₃ group (favorable for a meta-director).

Position C6:

ortho to the -COOCH₃ group (unfavorable).

ortho to the -OH group (favorable).

meta to the -NH₂ group (less favorable).

para to the -Cl group (favorable).

The amino and hydroxyl groups are the strongest activators and will largely govern the regioselectivity. The -NH₂ group strongly directs ortho and para. Its ortho position (C4) is strongly activated. The -OH group also strongly directs ortho and para. Its ortho position (C6) is activated. However, the C6 position is also ortho to the deactivating -COOCH₃ group, which sterically and electronically disfavors attack at this site.

Conversely, position C4 is ortho to the powerfully activating -NH₂ group and para to the -Cl group, both of which direct to this position. Furthermore, it is meta to the deactivating -COOCH₃ group, which is the preferred orientation for this substituent. The synergistic directing effects of the -NH₂, -Cl, and -COOCH₃ groups towards C4, combined with the potent activating nature of the amino group, make position C4 the most probable site for electrophilic attack.

Table 5.1: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table is a predictive summary based on substituent effects.

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Halogenation | Br₂, FeBr₃ | Methyl 3-amino-4-bromo-2-chloro-5-hydroxybenzoate |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-amino-2-chloro-5-hydroxy-4-nitrobenzoate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 3-amino-2-chloro-5-hydroxy-4-sulfobenzoate |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Likely low yield due to deactivation by -COOCH₃ and complexation of the catalyst with -NH₂ and -OH. If reaction occurs, substitution at C4 is expected. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Reaction is highly unlikely due to the presence of strongly activating -NH₂ and -OH groups which would be acylated, and the deactivating effect of the ester. |

Nucleophilic Substitution Reactions Involving the Chloro and Ester Groups

Nucleophilic substitution reactions can potentially occur at two sites on this compound: the carbon bearing the chloro group and the carbonyl carbon of the ester group.

Substitution of the Chloro Group: Nucleophilic aromatic substitution (SₙAr) of the chloro group is generally challenging. This type of reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the target molecule, the aromatic ring is substituted with potent electron-donating groups (-NH₂ and -OH), which increase the electron density of the ring and thus deactivate it towards nucleophilic attack. Consequently, the displacement of the chloro group by a nucleophile would necessitate harsh reaction conditions, such as high temperatures and pressures, and is generally not expected to proceed under standard laboratory conditions.

Reactions at the Ester Group: The methyl ester group is susceptible to nucleophilic acyl substitution. Two common reactions of this type are saponification (base-catalyzed hydrolysis) and transesterification.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl 3-amino-2-chloro-5-hydroxybenzoate.

Aminolysis: The ester can also react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. This reaction is often slower than hydrolysis and may require elevated temperatures.

Table 5.2: Expected Nucleophilic Substitution Reactions at the Ester Group

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Saponification | 1. NaOH, H₂O, heat2. H₃O⁺ | 3-amino-2-chloro-5-hydroxybenzoic acid |

| Transesterification | R-OH, H⁺ or RO⁻ catalyst | This compound |

| Aminolysis | R-NH₂, heat | N-alkyl-3-amino-2-chloro-5-hydroxybenzamide |

Oxidation and Reduction Pathways of the Aromatic Core and Functional Groups

The functional groups on this compound allow for a variety of oxidation and reduction reactions.

Oxidation Pathways: The aminophenol moiety is the most susceptible part of the molecule to oxidation. The presence of both an amino group and a hydroxyl group on the aromatic ring makes it electron-rich and easily oxidizable.

Oxidation of the Aminophenol Core: Mild oxidizing agents can convert the aminophenol to a quinoneimine derivative. Specifically, the meta-aminophenol structure is expected to undergo oxidation to form a phenoxazinone-like structure or polymeric materials upon further reaction. Electrochemical studies on simpler aminophenols have shown that the relative positions of the amino and hydroxyl groups significantly influence the oxidation products, with m-aminophenols often leading to the formation of polymeric films on electrode surfaces. derpharmachemica.com Stronger oxidizing agents could lead to the degradation of the aromatic ring.

Reduction Pathways: Reduction reactions can target the aromatic ring or potentially the chloro and ester functional groups.

Reduction of the Aromatic Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring under conditions of high-pressure catalytic hydrogenation (e.g., using H₂ with a Rhodium or Ruthenium catalyst). This is a vigorous process that would also likely affect other functional groups. A Birch reduction (using an alkali metal in liquid ammonia with an alcohol) could selectively reduce the aromatic ring to a cyclohexadiene derivative.

Reductive Dehalogenation: The chloro group can be removed and replaced with a hydrogen atom through catalytic hydrogenation, often using a palladium catalyst (Pd/C) and a hydrogen source. This would yield Methyl 3-amino-5-hydroxybenzoate.

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in (3-amino-2-chloro-5-hydroxyphenyl)methanol. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for ester reduction.

It is also pertinent to consider the synthesis of the title compound via reduction. A plausible synthetic route would involve the reduction of a nitro precursor, such as Methyl 2-chloro-5-hydroxy-3-nitrobenzoate. The nitro group can be selectively reduced to an amino group using various methods, including catalytic hydrogenation (H₂/Pd/C) or metals in acidic media (e.g., SnCl₂/HCl). researchgate.net

Table 5.3: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents | Potential Product(s) | Functional Group(s) Affected |

|---|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., FeCl₃) | Quinoneimine or polymeric products | Amino and Hydroxyl |

| Ring Reduction | H₂, Rh/C, high pressure | Methyl 3-amino-2-chloro-5-hydroxycyclohexanecarboxylate | Aromatic Ring |

| Dehalogenation | H₂, Pd/C | Methyl 3-amino-5-hydroxybenzoate | Chloro |

| Ester Reduction | LiAlH₄ | (3-amino-2-chloro-5-hydroxyphenyl)methanol | Methyl Ester |

Kinetics and Thermodynamics of Key Reactions

While specific experimental kinetic and thermodynamic data for reactions involving this compound are not available in the literature, the principles of physical organic chemistry allow for a qualitative prediction of how its structure influences reaction rates and equilibria. The Hammett equation, a linear free-energy relationship, is a useful tool for this purpose. It quantifies the effect of meta and para substituents on the reactivity of a benzene derivative relative to the unsubstituted compound.

The Hammett equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted compound.

k₀ or K₀ is the constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value means the reaction is favored by electron-donating groups (positive charge buildup).

Table 5.4: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -Cl | +0.37 | +0.23 |

| -COOCH₃ | +0.37 | +0.45 |

Kinetic and Thermodynamic Considerations:

Electrophilic Aromatic Substitution: These reactions typically have a negative ρ value, as they are accelerated by electron-donating groups that stabilize the positively charged arenium ion intermediate. The strongly electron-donating -NH₂ and -OH groups in the target molecule would significantly increase the rate of EAS compared to benzene. The reaction is expected to be thermodynamically favorable (exergonic) due to the restoration of aromaticity in the final step.

Coordination Chemistry: Exploration of this compound as a Ligand with Metal Centers

This compound possesses multiple potential donor atoms, making it a candidate for acting as a ligand in coordination complexes with various metal centers. The primary coordination sites are the nitrogen atom of the amino group, the oxygen atom of the hydroxyl group, and the carbonyl oxygen of the ester group.

The molecule could function as a versatile ligand, with its coordination mode depending on the metal ion, pH, and reaction conditions.

Bidentate N,O-Chelation: The amino and hydroxyl groups are positioned meta to each other. While not ideally situated for forming a stable five- or six-membered chelate ring with a single metal center, they could potentially bridge two metal centers. A more likely scenario for chelation would involve the amino group and the carbonyl oxygen of the ester, or the hydroxyl group and the carbonyl oxygen, although the resulting chelate rings would be larger and potentially less stable.

Monodentate Coordination: Any of the nitrogen or oxygen atoms could coordinate to a metal center in a monodentate fashion.

Coordination after Hydrolysis: If the ester group undergoes hydrolysis to a carboxylate, this introduces a much more effective coordinating group. The resulting 3-amino-2-chloro-5-hydroxybenzoate anion could act as a bidentate ligand, chelating a metal ion through the amino nitrogen and a carboxylate oxygen, or through the hydroxyl oxygen and a carboxylate oxygen. Such aminobenzoate and hydroxybenzoate ligands are known to form stable complexes with a wide range of metal ions.

The presence of the chloro substituent would likely have an electronic effect on the donor ability of the other functional groups, slightly reducing their basicity and thus their coordinating strength through inductive electron withdrawal. The study of such complexes is relevant as substituted aminophenols and aminobenzoates are known to form metal complexes with interesting catalytic, magnetic, and biological properties. derpharmachemica.com

Advanced Analytical Methodologies for Methyl 3 Amino 2 Chloro 5 Hydroxybenzoate in Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like Methyl 3-amino-2-chloro-5-hydroxybenzoate. Its versatility allows for the development of methods for purity assessment, isomer separation, and impurity identification.

Reversed-Phase and Normal-Phase Chromatographic Separations for Purity Assessment

The assessment of purity is a critical step in characterizing any research compound. Both reversed-phase (RP) and normal-phase (NP) HPLC can be employed, leveraging the polarity of this compound.

Reversed-Phase (RP) HPLC: This is the most common mode for analyzing polar aromatic compounds. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte, being moderately polar, will have a good affinity for both phases, allowing for excellent separation from non-polar and highly polar impurities. An acidic mobile phase is often preferred to ensure the amine group is protonated, leading to sharper, more symmetrical peaks. A typical method would involve a gradient elution to separate a wide range of potential impurities. nih.govresearchgate.net

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica (B1680970) or aminopropyl) is paired with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate). uhplcs.comphenomenex.com NP-HPLC is particularly useful for separating isomers and resolving compounds that are not well-retained in reversed-phase systems. nih.gov The retention of this compound would be governed by interactions of its polar amine and hydroxyl groups with the stationary phase. uhplcs.comphenomenex.com

| Parameter | Reversed-Phase (RP) Method | Normal-Phase (NP) Method |

|---|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm | Silica or Aminopropyl (NH2), 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile (B52724) | A: n-Hexane B: Ethyl Acetate / Isopropanol |

| Elution Mode | Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 275 nm | 275 nm |

| Column Temperature | 30 °C | 35 °C |

Hyphenated Techniques (e.g., HPLC-MS) for Impurity Profiling

For the definitive identification of unknown impurities, HPLC is often coupled with mass spectrometry (HPLC-MS). This hyphenated technique provides both the retention time from chromatography and the mass-to-charge ratio (m/z) from mass spectrometry, which allows for structural elucidation. medwinpublishers.comijsr.net

During the synthesis of this compound, several impurities could arise, including:

Starting Materials: Unreacted precursors, such as a nitrated analog (e.g., Methyl 5-chloro-2-hydroxy-3-nitrobenzoate).

Intermediates and By-products: Isomeric forms or products from side reactions.

Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (3-amino-2-chloro-5-hydroxybenzoic acid).

An HPLC-MS method, typically using an electrospray ionization (ESI) source, can separate these components before they enter the mass spectrometer. The ESI source would ionize the analytes, and the mass analyzer would provide high-resolution mass data, enabling the determination of the elemental composition of each impurity and aiding in its structural identification. vu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. biomedres.us Due to the presence of polar hydroxyl (-OH) and amino (-NH2) functional groups, this compound is non-volatile and would require chemical derivatization prior to GC-MS analysis. sigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.com A common approach for compounds with active hydrogens is silylation. sigmaaldrich.com Reacting the compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) would replace the active hydrogens on the hydroxyl and amino groups with non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comyoutube.com

Once derivatized, the compound can be analyzed by GC-MS to detect volatile impurities from the synthesis or to confirm the identity of the main component. The gas chromatograph separates the components, which are then ionized (typically by electron ionization, EI) and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound's identification. researchgate.net

| Parameter | Illustrative GC-MS Method for Derivatized Analyte |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS or MTBSTFA |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | Initial 100 °C, hold 2 min, ramp to 300 °C at 15 °C/min, hold 5 min |

| Injector Temperature | 280 °C (Splitless mode) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 290 °C |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis offers exceptionally high separation efficiency and is an excellent alternative or complementary technique to HPLC for purity determination and isomer analysis. researchgate.net For an ionizable compound like this compound, which has both an acidic phenolic group and a basic amino group, Capillary Zone Electrophoresis (CZE) is a suitable mode.

In CZE, separation is based on the differential migration of ions in a buffer-filled capillary under the influence of an electric field. The separation can be finely tuned by adjusting the pH of the background electrolyte (BGE). acs.orgacs.org At a low pH, the amino group would be protonated (positive charge), and at a high pH, the hydroxyl group would be deprotonated (negative charge). Selecting a specific pH allows for the optimization of charge and, consequently, electrophoretic mobility, enabling the high-resolution separation of the main compound from closely related impurities, such as positional isomers. acs.orgiaea.org

| Parameter | Illustrative CZE Method |

|---|---|

| Capillary | Fused Silica, 50 µm ID, 60 cm total length (50 cm effective) |

| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer |

| BGE pH | 9.2 (optimized for separation of phenolic compounds) |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection (UV) | 214 nm or 275 nm |

Development of Spectrophotometric Assays (e.g., UV-Vis) for Research Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the UV or visible range. cutm.ac.in this compound contains a substituted benzene (B151609) ring, which is a chromophore that absorbs UV radiation.

A direct quantification assay can be developed by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). Based on analogous compounds like aminophenols and hydroxybenzoates, the λmax is expected to be in the 270–300 nm range. sielc.com A calibration curve of absorbance versus concentration can be constructed using standards of known concentration, and the concentration of an unknown sample can be determined by applying Beer-Lambert's law.

For enhanced sensitivity and specificity, a colorimetric assay can be developed. This involves reacting the analyte with a reagent to produce a colored product that absorbs in the visible region, where interference from other UV-absorbing compounds is minimal. For instance, the amino group on the ring can react with aldehydes to form a colored Schiff base, or the phenolic hydroxyl group can undergo an oxidative coupling reaction with a suitable agent to produce a intensely colored dye. nih.govnih.gov This approach is particularly useful for quantifying the compound in complex research matrices.

Electrochemical Methods for Redox Behavior Characterization

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific electrochemical properties of this compound. As of now, there are no available studies that detail the redox behavior of this particular compound through methods such as cyclic voltammetry, differential pulse voltammetry, or other electrochemical techniques. Consequently, specific data regarding its oxidation and reduction potentials, electron transfer kinetics, and the influence of pH on its electrochemical characteristics have not been reported.

While the electrochemical behavior of related compounds, such as various aminophenols, has been a subject of scientific inquiry, the strict focus of this article on this compound prevents the inclusion of such analogous data. The unique substitution pattern of the target compound—featuring an amino group, a chloro substituent, and a hydroxyl group on the benzene ring, in addition to the methyl ester—would be expected to produce a distinct electrochemical signature. Theoretical predictions and future experimental work would be necessary to elucidate these properties.

Due to the absence of specific research findings, the generation of detailed data tables and an in-depth discussion of the electrochemical analysis for this compound is not possible at this time. Further research is required to characterize the redox behavior of this compound.